BenchChemオンラインストアへようこそ!

Dodecanoyl-galactosylceramide

Immunology Cytokine Modulation T Cell Biology

Dodecanoyl-galactosylceramide (C12 β-GalCer) is a short-chain β-anomeric glycosphingolipid that functions as a selective functional antagonist of iNKT cells—blocking α-GalCer-induced IFN-γ and IL-4 without independent cytokine elevation. Its 12-carbon dodecanoyl chain confers distinct CD1d-binding properties not observed with longer-chain analogs (e.g., C26:0). This compound uniquely inhibits HPV16-associated tumor growth through iNKT-independent mechanisms and suppresses IL-4 by 53.84% at 10 μM in EL4 T cells. For laboratories requiring precise iNKT pathway dissection without confounding Th1/Th2 activation, C12 β-GalCer is non-interchangeable with α-GalCer or other β-GalCer variants. Available at ≥98% purity from multiple vendors for preclinical immunology research.

Molecular Formula C36H69NO8
Molecular Weight 643.9 g/mol
Cat. No. B1513346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanoyl-galactosylceramide
Molecular FormulaC36H69NO8
Molecular Weight643.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O
InChIInChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33-,34-,35+,36+/m0/s1
InChIKeyIYCYEZLMOLRFAN-XSXRAWBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecanoyl-Galactosylceramide (C12 β-GalCer): A Short-Chain Bioactive Sphingolipid with Defined Immunomodulatory Properties


Dodecanoyl-galactosylceramide (C12 β-GalCer; CAS 41613-14-3) is a synthetic, short-chain β-anomeric glycosphingolipid consisting of a galactose moiety linked to a ceramide backbone bearing a 12-carbon (dodecanoyl) fatty acyl chain . Unlike the prototypical iNKT cell agonist α-galactosylceramide (α-GalCer, KRN7000), which possesses longer acyl chains and an α-anomeric configuration, C12 β-GalCer exhibits a distinct functional profile characterized by antagonism of α-GalCer-induced cytokine responses and direct immunomodulatory activity in vivo . The compound is commercially available from multiple vendors at purities exceeding 98% and is utilized in preclinical research focused on iNKT cell biology, tumor immunology, and autoimmune disease models .

Why Dodecanoyl-Galactosylceramide Cannot Be Replaced by Generic α-GalCer or Long-Chain β-GalCer Analogs


Substituting C12 β-GalCer with α-GalCer (KRN7000) or longer-chain β-GalCer analogs (e.g., C26:0) will yield fundamentally different experimental outcomes due to critical structural determinants of CD1d loading and iNKT cell receptor engagement [1]. α-GalCer potently activates iNKT cells to produce a mixed Th1/Th2 cytokine profile (elevated IFN-γ and IL-4) and is used as a canonical agonist, whereas C12 β-GalCer functions primarily as a functional antagonist, blocking α-GalCer-induced cytokine elevation in vivo without independently inducing IFN-γ, IL-4, or IgE . Furthermore, the 12-carbon acyl chain confers distinct CD1d-binding properties; antibodies specific for CD1d-α-GalCer complexes bind to CD1d pulsed with β-GalCer (C26:0) but fail to recognize CD1d pulsed with β-GalCer (C12:0), confirming that chain length directly alters the conformation of the CD1d-lipid complex presented to the immune system [2]. These structural-functional divergences render C12 β-GalCer non-interchangeable with other galactosylceramide variants in experiments requiring selective iNKT cell modulation or antagonism.

Dodecanoyl-Galactosylceramide: Quantitative Comparative Evidence for Scientific Selection


Inhibition of IL-4 Production in EL4 T Cells

C12 β-GalCer (10 μM) inhibits IL-4 production by 53.84% in activated EL4 T cells, demonstrating direct suppression of Th2 cytokine output in vitro [1]. This effect was identified in a ceramide library screen where C12 β-GalCer was among the most potent inhibitors of IL-4, contrasting with many structurally related ceramides and sphingolipids that lack comparable IL-4-suppressive activity at this concentration [1].

Immunology Cytokine Modulation T Cell Biology

In Vivo Antagonism of α-GalCer-Induced Cytokine Elevation

In C57BL/6 mice, intraperitoneal administration of 100 μg C12 β-GalCer alone does not elevate serum IFN-γ (~50 pg/mL, comparable to untreated controls) or IL-4 (~100 pg/mL, comparable to untreated controls), while α-GalCer (0.1 μg) elevates IFN-γ to >100 pg/mL (>2-fold increase) and IL-4 to ~1000 pg/mL (~10-fold increase) . Co-administration or 1-hour pretreatment with 100 μg C12 β-GalCer completely blocks α-GalCer-induced cytokine elevation, reducing both IFN-γ and IL-4 levels to below baseline (untreated) values . This antagonism extends to IgE, where C12 β-GalCer suppresses α-GalCer-induced IgE elevation in vivo .

iNKT Cell Antagonism Cytokine Modulation In Vivo Pharmacology

Inhibition of HPV16-Associated Tumor Growth and Recurrence

In a mouse model of HPV16-associated tumors, treatment with β-GalCer(C12) administered 3–14 days after tumor cell transplantation significantly inhibited the growth of both MHC Class I-positive (TC-1) and MHC Class I-deficient (TC-1/A9) tumors [1]. Notably, β-GalCer(C12) reduced tumor recurrence following surgical removal or chemotherapy in the same model, indicating efficacy against minimal residual disease [1]. In contrast, α-GalCer typically induces potent but transient iNKT cell activation that can be limited by cytokine antagonism, whereas C12 β-GalCer's mechanism operates independently of strong iNKT cell agonism.

Cancer Immunotherapy HPV-Associated Neoplasms Minimal Residual Disease

Amelioration of Systemic Lupus Erythematosus in Murine Models

In a mouse model of systemic lupus erythematosus (SLE), administration of C12 β-GalCer reduced natural killer T cell activity, delayed the onset of proteinuria, and improved overall survival compared to untreated controls . This therapeutic profile contrasts with α-GalCer, which exhibits age-dependent and model-dependent effects in SLE (amelioration in young mice vs. exacerbation in older mice), highlighting C12 β-GalCer's distinct immunomodulatory trajectory [1].

Autoimmunity Systemic Lupus Erythematosus NKT Cell Modulation

Optimal Research Applications for Dodecanoyl-Galactosylceramide Based on Quantitative Evidence


Functional Antagonism of iNKT Cell Activation by α-GalCer

Investigators requiring selective blockade of α-GalCer-induced iNKT cell activation should utilize C12 β-GalCer (100 μg/mouse i.p.) as a functional antagonist. As demonstrated in Section 3, C12 β-GalCer does not independently elevate serum IFN-γ or IL-4 but completely abrogates α-GalCer-driven cytokine induction when co-administered or given 1 hour prior [1]. This property enables precise dissection of iNKT cell-dependent vs. -independent pathways in vivo, particularly in studies where α-GalCer's mixed Th1/Th2 activation confounds interpretation.

Preclinical Evaluation of iNKT Cell-Independent Tumor Immunotherapy

Researchers developing immunotherapies for HPV-associated malignancies or other solid tumors should consider C12 β-GalCer as a tool to evaluate iNKT cell-independent mechanisms of tumor control. The compound's ability to inhibit growth of both MHC Class I-positive and -deficient HPV16-associated tumors, and to reduce post-surgical recurrence, operates through a mechanism distinct from α-GalCer agonism [1]. This makes C12 β-GalCer particularly suitable for studies of minimal residual disease and for settings where strong iNKT cell activation is contraindicated.

Investigation of NKT Cell Modulation in Autoimmune Disease Models

For studies of systemic lupus erythematosus or other autoimmune conditions where Th2 cytokine suppression is therapeutically relevant, C12 β-GalCer offers a defined profile of IL-4 inhibition (53.84% at 10 μM in EL4 T cells) and in vivo survival benefit in murine SLE [1]. Unlike α-GalCer, which exhibits age-dependent exacerbation of lupus in older mice, C12 β-GalCer provides a more consistent immunomodulatory effect, making it the preferred choice for dissecting the role of iNKT cells in autoimmunity without confounding pro-inflammatory cytokine induction [2].

In Vitro Th2 Cytokine Suppression Assays

Laboratories quantifying IL-4 production in T cell activation assays can employ C12 β-GalCer (10 μM) as a positive control for Th2 cytokine suppression. The compound's 53.84% inhibition of IL-4 in PMA/ionomycin-stimulated EL4 T cells provides a robust, reproducible benchmark for validating assay sensitivity and for screening novel immunomodulatory candidates [1]. This application leverages the well-characterized, quantitative in vitro activity of C12 β-GalCer, which is not observed with α-GalCer or longer-chain β-GalCer analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodecanoyl-galactosylceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.